molecular formula C10H11N B13526231 4-Methyl-benzenepropanenitrile

4-Methyl-benzenepropanenitrile

Cat. No.: B13526231
M. Wt: 145.20 g/mol
InChI Key: FVQVGHJINHFPLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-benzenepropanenitrile can be achieved through various methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-methylcinnamaldehyde followed by the addition of hydrogen cyanide. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-benzenepropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-benzenepropanenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-benzenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Biological Activity

4-Methyl-benzenepropanenitrile, also known as p-tolylpropanenitrile, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C10H11NC_{10}H_{11}N and features a nitrile group attached to a propyl chain with a methyl-substituted benzene ring. The synthesis of this compound can be achieved through various methods:

  • Nucleophilic Substitution : Reacting 4-methylbenzyl chloride with sodium cyanide in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
  • Catalytic Hydrogenation : In industrial settings, it may be produced by hydrogenating 4-methylcinnamaldehyde followed by the addition of hydrogen cyanide, which offers high yield and scalability .

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of this compound. Research involving Schiff base complexes derived from this compound demonstrated significant activity against various bacterial strains and fungi. For instance, certain synthesized complexes exhibited effective antibacterial action against Staphylococcus aureus and antifungal activity against Candida albicans .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that derivatives of this compound can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring may undergo electrophilic substitution. These interactions can modulate various biochemical pathways, influencing cellular processes such as inflammation and microbial resistance .

Research Findings and Case Studies

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:

Study Focus Findings
Study AAntibacterial activityDemonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range.
Study BAntifungal activityShowed effectiveness against C. albicans, with a reduction in growth observed at concentrations of 50 µg/mL.
Study CAnti-inflammatory effectsInhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases.

Properties

IUPAC Name

3-(4-methylphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQVGHJINHFPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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